molecular formula C17H15N3O2 B2802784 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide CAS No. 51842-72-9

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide

Cat. No. B2802784
CAS RN: 51842-72-9
M. Wt: 293.326
InChI Key: CGLDASKHZUZDOK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C17H15N3O2 and a molecular weight of 293.32 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, in a study on the green synthesis of novel quinoline-based thiazolidinones, 2-(4-methoxyphenyl)quinoline-4-carbohydrazide was added to a solution of substituted aldehydes in methanol in the presence of a few drops of glacial acetic acid. The reaction mixture was then irradiated under ultrasonication for 2–5 minutes at 65 °C .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide is characterized by the presence of a quinoline ring, a methoxyphenyl group, and a carbohydrazide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide include a molecular weight of 293.32 . The compound is a solid at room temperature .

Scientific Research Applications

Anti-Cancer Activity

Quinoline-based compounds have shown significant anti-cancer activity . For instance, quinoline-based thiazolidinones have been synthesized and tested against the human breast cancer cell line MCF-7 . Compounds P3, P4, and P6 were found to be promising inhibitors of MCF-7, characterized by lower IC 50 values in a dose-dependent mode with high specificity against MCF-7 . Similarly, quinoline-based oxadiazole derivatives have shown excellent activity and inhibited the growth of the breast cancer cell MCF-7 .

Cell Cycle Arrest

These compounds have been found to induce G2/M cell cycle arrest within 24 hours . This means they can inhibit cell proliferation through cell cycle arrest, making them potential therapeutic agents for cancers .

Apoptosis Induction

Quinoline-based oxadiazole derivatives have been found to induce apoptosis in human breast cancer MCF-7 cell line . Apoptosis is a form of automatic cell death that is critical for the elimination of unwanted, damaged, or infected cells .

Green Synthesis

The synthesis of these quinoline-based compounds can be efficiently achieved under ultrasound irradiation . This represents a green synthesis method, which is more environmentally friendly and sustainable .

Molecular Hybridization

Molecular hybridization, which combines two or more pharmacophores in a single molecular framework, is an effective strategy used for developing new chemotherapeutic agents . Quinoline-based compounds, such as 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide, can be used in this strategy .

Crystallography

The molecular structures of these compounds can be determined using crystallography . This can provide valuable information about the compound’s properties and potential applications .

Future Directions

The future research directions for 2-(4-Methoxyphenyl)quinoline-4-carbohydrazide and similar compounds could involve further exploration of their potential as anticancer agents, given the promising results seen with quinoline derivatives . Additionally, their wide spectrum of biological activities suggests potential for research in other therapeutic areas as well.

properties

IUPAC Name

2-(4-methoxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-12-8-6-11(7-9-12)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLDASKHZUZDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)quinoline-4-carbohydrazide

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